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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

metatartaric acid for wine stabilization.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of metatartaric acid in wine?

A1: Metatartaric acid's main role is to ensure the tartaric stability of wine by preventing the

crystallization and precipitation of potassium bitartrate and, to some extent, calcium tartrate.[1]

[2] It acts as a protective colloid, attaching to tartrate crystals as they form to keep them from

growing and aggregating into visible deposits.[1] This is particularly useful for maintaining the

clarity of white, rosé, and sparkling wines intended for consumption within a few months of

bottling.[1]

Q2: How does temperature and pH affect the stability and efficacy of metatartaric acid?

A2: The effectiveness of metatartaric acid is temporary because it slowly hydrolyzes back to

tartaric acid in the wine.[3][4][5] This rate of hydrolysis is highly dependent on temperature and

pH.[3] Higher storage temperatures and higher wine pH accelerate the breakdown, reducing

the stabilization period.[3][6] Conversely, lower temperatures prolong its efficiency.[6] For

instance, its stabilizing effect can last for a couple of years at 10-12°C but may only last for one

week at 30°C.[3][7]
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Q3: Can metatartaric acid be used in conjunction with other fining agents or stabilizers?

A3: Metatartaric acid should not be added simultaneously with fining agents or other highly

adsorptive substances, as this can significantly reduce its effectiveness.[6] All fining processes,

such as bentonite treatment for protein stability, should be completed before the addition of

metatartaric acid.[6] It can be used in strategies involving other stabilizers like

Carboxymethylcellulose (CMC) or mannoproteins, but interactions can occur. For example,

using it with mannoproteins can considerably decrease the filterability of red wines.[8][9][10]

Q4: What is the maximum permitted dosage of metatartaric acid in wine?

A4: The maximum permitted addition of metatartaric acid is typically 100 mg/L (or 10 g/hL).[3]

[6][11] For young or freshly blended wines, it is often recommended to use the full dosage to

ensure effectiveness.[6]

Troubleshooting Guides
Issue 1: A milky or protein haze appears after adding metatartaric acid.
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Possible Cause Troubleshooting Step Explanation

Protein Instability

1. Before adding metatartaric

acid, perform a protein stability

test (heat test).[6] 2. If the wine

is unstable, conduct bentonite

fining to remove excess

proteins.[12][13]

Metatartaric acid is highly

reactive with wine proteins due

to its negative charge.[13] If a

wine is not protein-stable, the

addition can cause these

proteins to flocculate, resulting

in a haze.[6][14][15]

Interaction with Lysozyme

1. Ensure no residual

lysozyme is present in the wine

before treatment.

Metatartaric acid can

precipitate with residual

lysozyme, leading to protein

haze, even if bentonite fining

has been applied.[6]

Application to Very Cold Wine

1. Allow the wine to reach a

moderate temperature before

addition.

Applying metatartaric acid to

extremely cold wines can

sometimes produce cloudiness

due to the formation of

anomalous crystals.

Issue 2: The filter membranes are clogging during bottling after metatartaric acid addition.
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Possible Cause Troubleshooting Step Explanation

Insufficient Time Before

Filtration

1. Add metatartaric acid to the

wine at least five days before

the final membrane filtration.[6]

The large molecules of

metatartaric acid can block

membrane pores if filtration is

performed too soon after

addition.[6] Allowing a waiting

period helps prevent this issue.

Interaction with Other Colloids

1. Ensure the wine is clean

and pre-filtered before adding

metatartaric acid. 2. Avoid

using it with certain

mannoprotein products in red

wines.

Studies have shown that the

combination of metatartaric

acid and mannoproteins can

significantly reduce the

filterability of red wines.[8][9]

[10]

Issue 3: Tartrate crystals have formed in the bottle despite treatment.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.ache-pub.org.rs/index.php/CICEQ/article/view/904?articlesBySimilarityPage=5
https://www.researchgate.net/publication/348573535_The_impact_of_enological_products_for_tartaric_stabilization_on_wine_filterability
https://www.mdpi.com/2073-4352/15/5/401
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Troubleshooting Step Explanation

Hydrolysis of Metatartaric Acid

1. Check the wine's storage

temperature and age. 2. For

wines intended for long aging,

consider alternative

stabilization methods like cold

stabilization.[2][16]

The stabilizing effect of

metatartaric acid is temporary

and diminishes over time as it

hydrolyzes.[4][17][18] High

storage temperatures

drastically shorten its effective

lifespan.[6][7]

Improper Dissolution

1. Review the dissolution

protocol. Ensure metatartaric

acid was dissolved in cold

water or wine.[14]

Dissolving metatartaric acid in

hot water will cause immediate

hydrolysis, rendering it

ineffective and potentially

increasing the risk of tartrate

precipitation.[14]

Reduced Efficacy

1. Confirm that no fining

agents were used concurrently.

[6] 2. Ensure the wine was pre-

filtered, as any subsequent

filtration can remove the

metatartaric acid.[6]

The product's efficiency is

reduced if it is removed by

filtration or interacts with

adsorptive substances.[6]

Data Summary
Table 1: Stability and Efficacy of Metatartaric Acid
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Parameter Condition Effect / Duration Reference

Stability
Storage at 50 - 53.6

°F (10 - 12 °C)
Approx. 2 years [6]

Storage at 53.6 - 60.8

°F (12 - 16 °C)
Up to 18 months [6]

Storage at 59 - 64.4

°F (15 - 18 °C)
Up to 12 months [6]

Storage at 30°C Approx. 1 week [3]

Storage at 0°C Approx. 2 years [3]

Dosage Maximum Permitted
0.83 lb/1,000 gal (10

g/hL or 100 mg/L)
[6][11]

Table 2: Impact on Red Wine Filterability
Treatment Agent Filterability Index (FI) Outcome Reference

Metatartaric Acid >500
Considerably reduced

filterability
[8][9]

Mannoproteins >500
Considerably reduced

filterability
[8][9]

Control (White/Rosé

Wines)
<20

Did not worsen

filterability
[8][9]

Experimental Protocols
Protocol 1: Preparation and Addition of Metatartaric Acid
Objective: To correctly prepare and add metatartaric acid to wine for tartrate stabilization.

Materials:

Metatartaric acid powder

Cold wine or cold, demineralized water
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Stirring apparatus

Treatment tank

Methodology:

Ensure the wine to be treated has completed all fining and clarification steps and is protein-

stable.[6] The wine should be pre-filtered and ready for bottling.[6]

Calculate the required amount of metatartaric acid based on the wine volume, not

exceeding the legal maximum of 10 g/hL.[6]

In a separate container, dissolve the calculated quantity of metatartaric acid powder in 10 to

20 times its weight in cold wine or water.[6] Crucially, the liquid must be cold to prevent

premature hydrolysis.[14]

Slowly add the powder to the liquid while stirring continuously to prevent the formation of

lumps.[6]

Once fully dissolved, add this solution to the main volume of wine.

Mix the bulk wine thoroughly to ensure homogeneous distribution of the metatartaric acid.

Allow the treated wine to rest for at least five days before conducting the final membrane

filtration to avoid filter clogging.[6]

Protocol 2: Determination of Metatartaric Acid Presence
(Adapted from OIV-MA-AS313-21)
Objective: To qualitatively determine the presence of metatartaric acid in a wine sample.

Principle: In a mildly acidic medium, metatartaric acid forms an insoluble precipitate with

cadmium acetate, a reaction unique among elements typically present in wine. This precipitate

can be redissolved and heated with sodium hydroxide to release tartaric acid, which produces

a specific orange color with ammonium metavanadate.[19]

Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
http://www.tartric-med.com/en/produit/acide-meta-tartrique/
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-3-acids/metatartaric-acid-%28type-iv%29
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wine sample

Cadmium acetate solution (5%)

Sodium hydroxide (1M)

Ammonium metavanadate solution (2%)

Test tubes, centrifuge, heating apparatus

Methodology:

Place a sample of wine into a test tube.

Add the cadmium acetate solution. In the presence of metatartaric acid, an insoluble

precipitate will form.[19]

Centrifuge the sample to isolate the precipitate.

Decant the supernatant and redissolve the precipitate in water. Note: Tartaric acid also

precipitates with cadmium acetate but only at high alcohol concentrations (>25% vol), and

that precipitate, unlike the one from metatartaric acid, redissolves in water.[19]

Break down the cadmium precipitate by heating it with sodium hydroxide. This step

hydrolyzes the metatartaric acid, releasing tartaric acid.[19]

Add the ammonium metavanadate solution to the sample. A specific orange color indicates

the initial presence of metatartaric acid.[19]

A control sample of the same wine, heated beforehand to hydrolyze any metatartaric acid,

should be run in parallel for comparison.[19]
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Phase 1: Pre-Treatment Checks

Phase 2: Treatment & Application

Phase 3: Post-Treatment & Troubleshooting
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Caption: Experimental workflow for applying metatartaric acid.
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Metatartaric Acid Efficacy & Stability
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Caption: Factors influencing metatartaric acid stability.
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Caption: Interactions leading to potential wine defects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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